molecular formula C19H26N2O4 B1586389 (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid CAS No. 853681-16-0

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid

Cat. No. B1586389
CAS RN: 853681-16-0
M. Wt: 346.4 g/mol
InChI Key: SJGWOAUBXYMANH-UHFFFAOYSA-N
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Description

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid, also known as (3E)-2-(4-t-Boc-piperazinyl)-4-phenylbut-3-enoic acid, is a compound that is used in the synthesis of a variety of pharmaceuticals and other products. It is a carboxylic acid with a piperazinyl group and a phenylbut-3-enoic acid moiety. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Derivatives

A study by Arvanitis et al. (1998) discusses the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate being used as the electrophile. This pathway suggests a method for the introduction of nitrogen-containing groups, potentially related to the synthesis and modification of compounds like "(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid" for varied applications (Arvanitis et al., 1998).

Molecular Structure and Biological Activity

Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperazine-1-carboxylate derivative, highlighting its molecular structure through X-ray diffraction studies. They explored its antibacterial and anthelmintic activities, showing potential pharmaceutical applications. This indicates that similar compounds could be synthesized and evaluated for biological activities, providing insight into their potential as therapeutic agents (Sanjeevarayappa et al., 2015).

Chemical Reactions and Interactions

Gu et al. (2006) reported an efficient synthesis of a potent PPARpan agonist, showcasing the importance of specific chemical reactions in the development of therapeutic agents. This research demonstrates how detailed chemical synthesis pathways can lead to the production of complex molecules with significant biological activities, relevant to compounds with similar structures (Gu et al., 2006).

Crystal Structure Analysis

Singh and Vijayan (1977) conducted crystal structure studies of phenylbutazone and its complex with piperazine, providing valuable information on molecular interactions and crystal packing. Such studies are crucial for understanding the physical and chemical properties of compounds, including those related to "this compound," and can guide the development of new materials and drugs (Singh & Vijayan, 1977).

properties

IUPAC Name

(E)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGWOAUBXYMANH-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(/C=C/C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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